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Clinical Application Notes: Tovorafenib Protocol

The following tables summarize the core efficacy and safety data from the FIREFLY-1 trial that form the
basis for this protocol [1].

Table 1: Efficacy of Tovorafenib in Relapsed/Refractory pLGG (FIREFLY-1 Trial)

Overall Clinical Median Duration . )
Assessment . Median Time to
. Response Rate Benefit Rate of Response
Criteria Response (TTR)
(ORR) (CBR) (DOR)
RANO-HGG 67% (46/69) 93% 16.6 months 3.0 months
(Primary Endpoint)
RAPNO-LGG 51% (39/76) 82% 13.8 months 5.3 months
(Secondary
Endpoint)

Table 2: Common Treatment-Related Adverse Events (TRAEs) in FIREFLY-1 (n=137)
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Incidence (All Incidence
Adverse Event Common Grade =3 TRAEs

Grades) (Grade =3)
Hair color changes 76% Elevated creatine 12%

phosphokinase (CPK)

Elevated creatine 56% Anemia 10%
phosphokinase (CPK)

Fatigue 44% - -

Maculopapular rash 41% - -

Tovorafenib Mechanism of Action

Tovorafenib is an oral, selective, central nervous system-penetrant type II RAF kinase inhibitor [1]. It

targets a key enzyme in the MAPK signaling pathway.

Unlike type I RAF inhibitors, which are ineffective against and can paradoxically activate tumors with
BRAF fusions, toverafenib is designed to be effective against pLGGs driven by both BRAF fusions (e.g.,
KIAA1549::BRAF) and BRAF V600E mutations without causing paradoxical MAPK pathway activation

[1] [2]. The following diagram illustrates this targeted mechanism.
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Treatment Protocol & Drug Holiday Management

This section details the administration, planned drug holiday, and retreatment strategy.

Initial Treatment Course

¢ Indication: For patients 6 months and older with relapsed or refractory pLGG harboring a BRAF
fusion/rearrangement or BRAF V600 mutation [3] [4].

e Dosing: Administered orally once weekly with or without food. The recommended dosage is 380
mg/m? (maximum 600 mg) [3].

e Formulations: Available as immediate-release tablets or a powder for oral suspension (25 mg/mL

after reconstitution) [3].
¢ Treatment Duration: In the FIREFLY-1 trial, treatment was administered for a planned 26 cycles

(approximately 24 months) [5].

Drug Holiday Initiation & Outcomes

A drug holiday is a planned cessation of treatment after the initial course. Data from a May 2024 analysis of

FIREFLY-1 showed [5]:

o Eligibility: Patients who completed ~24 months (26 cycles) of tovorafenib and had at least a stable
disease response.
o Efficacy: Among 33 patients who entered a drug holiday:
o 97% (32/33) experienced no signs of clinical progression.
o 91% (30/33) remained off treatment at the data cutoff.
o 15% (5/33) achieved additional tumor shrinkage of at least 25% while off treatment.
¢ Monitoring: The median follow-up time after ending treatment was 3.4 months, during which disease
status was monitored.

Retreatment Strategy

Rechallenging with toverafenib is an option if disease progression occurs after the drug holiday [5].

e Evidence: In the small cohort of patients rechallenged (n=3), the safety profile was consistent with
the initial treatment, and no new adverse events were reported.
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e Outcome: These patients achieved stable disease or a decrease in tumor size upon retreatment,
demonstrating that tumors remain sensitive to tovorafenib.

The workflow below summarizes the overall treatment strategy incorporating the drug holiday.
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Patient Eligibility:
Relapsed/Refractory pLGG
with BRAF Alteration

Initial Treatment

Tovorafenib 380 mg/m2 once weekly
(Planned 26 cycles / ~24 months)

Treatment Response
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Supporting Clinical Trial Design

The key data on treatment duration and drug holidays come from the ongoing FIREFLY-1 (NCT04775485)
trial [5] [1].

o Trial Design: A multicenter, open-label, single-arm, Phase 2 trial.
¢ Patient Population: Pediatric and young adult patients (6 months to 25 years) with relapsed or
progressive pLGG harboring a known activating BRAF alteration who had received at least one prior
line of systemic therapy.
¢ Key Endpoints:
o Primary: Overall Response Rate (ORR) by independent review per RANO-HGG criteria.
o Secondary/Exploratory: ORR by RAPNO-LGG, Duration of Response (DOR), Progression-
Free Survival (PFS), safety, and the analysis of drug holidays.
e Drug Holiday Analysis: This was a prespecified analysis focusing on patients who received at least
2 years of tovorafenib, assessing the stability of response off treatment and the feasibility of
retreatment.

Key Monitoring & Safety Protocols

Robust monitoring is essential for managing treatment. The most common adverse events are listed in Table

2, and the recommended dosage modifications are summarized below [3].

Table 3: Dosage Modification Guidelines for Adverse Reactions

Adverse Reaction Recommended Dosage Modification
Intolerable Grade 2 or any Temporarily withhold dose. If improves to Grade 0-1, resume at a
Grade 3 reduced dose. If not improved, consider permanent discontinuation.

First occurrence of any Grade  Temporarily withhold dose. If improves to Grade 0-1, either resume
4 at a reduced dose or permanently discontinue.

Recurrent Grade 4 Permanently discontinue tovorafenib.
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Adverse Reaction Recommended Dosage Modification
Specific Management

Hepatotoxicity (Grade 3 Withhold and monitor. If resolves to Grade <2 within 8 days, resume
ALT/AST/Bilirubin) at same dose; if not, resume at a reduced dose.

Skin Toxicity (Intolerable Grade  Withhold dose. If improves to Grade 0-1, resume at a reduced
2 or Grade 3-4) dose. Provide supportive care.

Hemorrhage (Intolerable Grade  Withhold dose. If improves to Grade 0-1, resume at a reduced
2 or any Grade 3) dose.

Pretreatment and Ongoing Monitoring [3]:

¢ Confirm BRAF Status: Use an FDA-approved test like FoundationOne CDx to detect BRAF
fusions/rearrangements or BRAF V600 mutations [6].
e Baseline Assessments: Evaluate liver function tests (ALT, AST, Bilirubin) and verify pregnancy
status.
e Ongoing Monitoring:
o Liver Function: Monitor at 1 month after initiation, then every 3 months, and as clinically
indicated.
o Other: Monitor for signs of hemorrhage, new or worsening skin reactions (including
photosensitivity), and growth velocity in pediatric patients.

Future Research Directions

The clinical development of toverafenib is ongoing to further establish its benefits.

e Confirmatory Trial: The LOGGIC/FIREFLY-2 (NCT05566795) trial is a Phase 3, randomized study
comparing tovorafenib versus standard chemotherapy in pediatric and young adult patients with
newly diagnosed pLGG harboring an activating RAF alteration [2]. This trial is intended to verify and
describe the clinical benefit of tovorafenib for full regulatory approval.

¢ Long-Term Data: Updated analyses from FIREFLY-1 with over 36 months of follow-up, including
detailed treatment-free interval data, are expected to be presented in late 2025, which will provide
further insights into the long-term durability of response [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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